molecular formula C17H22N4O2 B2871673 N-[1-(2-Methoxyethyl)piperidin-4-YL]quinoxaline-2-carboxamide CAS No. 1421497-18-8

N-[1-(2-Methoxyethyl)piperidin-4-YL]quinoxaline-2-carboxamide

Cat. No.: B2871673
CAS No.: 1421497-18-8
M. Wt: 314.389
InChI Key: XLJPYPAWDWSVLE-UHFFFAOYSA-N
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Description

N-[1-(2-Methoxyethyl)piperidin-4-YL]quinoxaline-2-carboxamide (CAS 1421497-18-8) is a chemical compound with the molecular formula C17H22N4O2 and a molecular weight of 314.4 g/mol . It belongs to the quinoxaline class of heterocyclic compounds, a privileged scaffold in medicinal chemistry known for its diverse biological activities and broad pharmaceutical applications . Quinoxaline derivatives are extensively investigated in pharmacological research due to their wide spectrum of activities, which include serving as inhibitors for various kinase enzymes . Specific quinoxaline-carboxamide analogues have been identified from phenotypic screens for antiplasmodial activity and optimized for drug discovery programs, highlighting the value of this chemotype in developing therapeutic agents . Furthermore, quinoxaline-1,4-di-N-oxides, a related subclass, demonstrate significant antimicrobial, antitumoral, and antiprotozoal activities, often acting through mechanisms that may involve redox activation and the induction of DNA damage . The core quinoxaline structure is also found in bioactive molecules such as echinomycin, an antibiotic and antitumor agent that functions by inhibiting DNA-dependent RNA synthesis . This product is intended for research purposes as a chemical reference standard or building block for the synthesis and development of novel bioactive molecules. It is provided "For Research Use Only". It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]quinoxaline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-23-11-10-21-8-6-13(7-9-21)19-17(22)16-12-18-14-4-2-3-5-15(14)20-16/h2-5,12-13H,6-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJPYPAWDWSVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for N-[1-(2-Methoxyethyl)piperidin-4-yl]quinoxaline-2-carboxamide

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

  • Quinoxaline-2-carboxylic acid derivatives (carboxamide precursor)
  • 1-(2-Methoxyethyl)piperidin-4-amine (nucleophilic amine partner)

Coupling these fragments via amide bond formation constitutes the most straightforward synthetic approach. Alternative strategies involve sequential functionalization of a preassembled quinoxaline-piperidine scaffold.

Fragment Synthesis: Quinoxaline-2-carboxylic Acid Derivatives

Quinoxaline-2-carboxylic acid is typically prepared via:

Condensation of o-Phenylenediamine with Diethyl Oxalate

Reaction of o-phenylenediamine with diethyl oxalate in acidic conditions yields quinoxaline-2,3-dione, which is subsequently hydrolyzed to the carboxylic acid using NaOH (1–2 M, 80°C, 6–8 h). Modifications include:

  • Halogenation : Introducing substituents at positions 6 or 7 via electrophilic substitution (e.g., Cl, Br).
  • N-Oxidation : Generating quinoxaline-1,4-di-N-oxide derivatives using H₂O₂/CF₃COOH.

Key Data :

Step Conditions Yield (%)
Quinoxaline-2,3-dione EtOH, H₂SO₄, reflux, 4 h 78–85
Hydrolysis to acid NaOH (2 M), 80°C, 6 h 92
Alternative Pathway via Friedländer Annulation

Condensation of 2-aminobenzaldehyde derivatives with α-keto esters under acidic conditions provides substituted quinoxaline-2-carboxylates. This method allows greater flexibility in introducing electron-withdrawing groups.

Synthesis of 1-(2-Methoxyethyl)piperidin-4-amine

The amine fragment is synthesized through a three-step sequence:

Nucleophilic Substitution on Piperidine

Reaction of piperidin-4-one with 2-methoxyethyl chloride in the presence of NaHCO₃ (DMF, 60°C, 12 h) yields 1-(2-methoxyethyl)piperidin-4-one. Catalytic hydrogenation (H₂, Pd/C, MeOH) reduces the ketone to the corresponding amine.

Optimization Notes :

  • Leuckart–Wallach Reaction : Alternative reductive amination using ammonium formate (180°C, 4 h) achieves 85% yield.
  • Boc Protection : tert-Butoxycarbonyl (Boc) groups improve amine stability during subsequent reactions.

Amide Coupling Strategies

Coupling quinoxaline-2-carboxylic acid with 1-(2-methoxyethyl)piperidin-4-amine employs standard peptide synthesis protocols:

Carbodiimide-Mediated Coupling

Activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0–5°C, followed by amine addition (24 h, RT).

Representative Conditions :

Reagent Equiv Temp (°C) Time (h) Yield (%)
EDC/HOBt 1.2 25 24 67
DCC/DMAP 1.5 0 → 25 18 72
Schlenk Techniques for Air-Sensitive Intermediates

Use of anhydrous DMF under N₂ atmosphere improves yields (78–82%) when handling moisture-sensitive quinoxaline acyl chlorides.

Reaction Optimization and Mechanistic Insights

Solvent Effects on Coupling Efficiency

Polar aprotic solvents (DMF, DMSO) enhance solubility of quinoxaline intermediates but may promote racemization. Mixed solvent systems (DCM:DMF 4:1) balance reactivity and stereochemical integrity.

Catalytic Approaches

Pd-catalyzed aminocarbonylation (e.g., Pd(OAc)₂/Xantphos) enables one-pot synthesis from bromoquinoxalines and amines, achieving 65–70% yield.

Characterization and Analytical Data

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃) :

  • Quinoxaline protons: δ 8.85 (d, J = 5.2 Hz, 1H), 8.72 (dd, J = 8.4, 1.2 Hz, 1H)
  • Piperidinyl CH₂OCH₃: δ 3.55–3.48 (m, 2H), 3.32 (s, 3H)

HRMS (ESI+) : Calculated for C₁₈H₂₃N₄O₂ [M+H]⁺: 335.1812; Found: 335.1815

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield Range (%)
EDC/HOBt Coupling Mild conditions, scalability Requires pre-activated acid 65–72
Schlenk Acyl Chloride High reactivity Moisture sensitivity 75–82
Pd-Catalyzed Aminocarbonylation One-pot synthesis Catalyst cost 60–70

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Methoxyethyl)piperidin-4-YL]quinoxaline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

N-[1-(2-Methoxyethyl)piperidin-4-YL]quinoxaline-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[1-(2-Methoxyethyl)piperidin-4-YL]quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways. The quinoxaline core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

The 1-(2-methoxyethyl)piperidin-4-yl group distinguishes this compound from analogs with alternative piperidine substitutions. Key comparisons include:

Compound Name (or Class) Piperidine Substituent Key Structural/Functional Differences Biological Relevance
N-[1-Methylpiperidin-4-YL]quinoxaline-2-carboxamide 1-Methyl Reduced hydrophilicity due to lack of ether oxygen; may exhibit lower solubility. Potential reduced bioavailability.
N-[1-Ethylpiperidin-4-YL]quinoxaline-2-carboxamide 1-Ethyl Longer alkyl chain increases lipophilicity; may enhance membrane permeability but risk metabolic instability. Possible trade-off between absorption and clearance.
Goxalapladib (CAS-412950-27-7) 1-(2-Methoxyethyl) Same substituent but integrated into a 1,8-naphthyridine scaffold targeting atherosclerosis. Demonstrates substituent versatility across therapeutic contexts.

The 2-methoxyethyl group introduces an ether oxygen, which likely improves aqueous solubility compared to methyl or ethyl analogs, while maintaining moderate lipophilicity for membrane penetration .

Quinoxaline Core Modifications

The quinoxaline-2-carboxamide moiety is shared with other derivatives, but substitutions on the quinoxaline ring or adjacent functional groups influence activity:

Compound Name (or Class) Quinoxaline Modification Functional Impact Biological Activity
Pyrazinamide Pyrazine core (simplified heterocycle) Lower molecular weight; reduced steric hindrance. First-line antitubercular agent.
4-Acetoxybenzyl Quinoxaline-2-carboxylate Ester-linked benzyl group Increased lipophilicity; potential prodrug activation via ester hydrolysis. Antimicrobial activity (structure-activity relationship under study).
3-Methyl-2-(phenylthio)quinoxaline 1,4-dioxide Sulfur and dioxide substituents Enhanced redox activity; possible DNA intercalation. Anticancer and antiparasitic applications.

The target compound retains the 2-carboxamide group, which is critical for hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets). However, its piperidine substitution may confer selectivity over other quinoxaline derivatives .

Biological Activity

N-[1-(2-Methoxyethyl)piperidin-4-YL]quinoxaline-2-carboxamide is a synthetic organic compound with a quinoxaline core and a piperidine moiety. Its unique structure suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17_{17}H22_{22}N4_{4}O2_{2}
  • Molecular Weight : 314.4 g/mol
  • CAS Number : 1421497-18-8

The compound's structure includes a quinoxaline ring, which is known for its diverse biological activities, and a piperidine ring that may enhance binding affinity to biological targets.

This compound exerts its biological effects through interactions with specific molecular targets. The quinoxaline portion is implicated in the modulation of various enzymes and receptors, potentially influencing pathways related to neuropharmacology and oncology. The piperidine moiety enhances the compound's ability to bind to these targets, increasing its efficacy .

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of quinoxaline compounds exhibit significant antidepressant and anxiolytic activities. For instance, studies on related compounds have shown promising results in preclinical models:

  • Study Design : Behavioral tests such as the Forced Swim Test (FST) and Tail Suspension Test (TST) were employed to evaluate antidepressant effects.
  • Results : Low doses (0.25–1 mg/kg) demonstrated antidepressant-like effects in rodent models, indicating potential for treating mood disorders .

Anticancer Activity

Quinoxaline derivatives have been extensively studied for their anticancer properties. The following findings highlight the potential of this compound:

  • In Vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). Some derivatives exhibited IC50_{50} values significantly lower than standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50_{50} (µg/mL)Cytotoxicity
5aMCF-70.01 ± 0.001High
5bNCI-H4600.06 ± 0.008High
ControlWI 38>100Non-cytotoxic

Antimicrobial Activity

Quinoxaline derivatives also exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that this compound could be effective against pathogens such as Escherichia coli and Staphylococcus aureus.

Case Studies

  • Antidepressant Activity in Rodent Models :
    • A study evaluated the behavioral effects of a related quinoxaline derivative in chronic depression models using olfactory bulbectomy in rats. Results indicated significant behavioral improvements, suggesting efficacy in mood disorders .
  • Cytotoxicity Against Cancer Cell Lines :
    • Comparative studies on various quinoxaline derivatives demonstrated that some compounds had superior cytotoxic effects compared to established anticancer drugs, indicating the potential for developing new cancer therapies based on this scaffold .

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